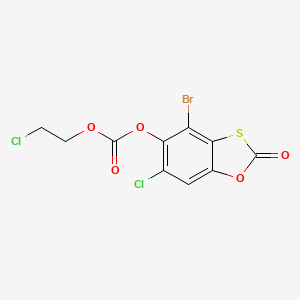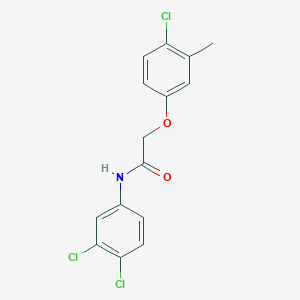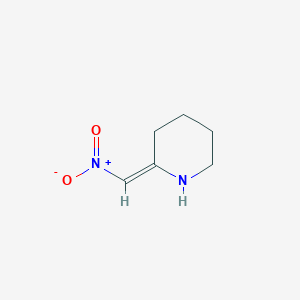
4-Bromo-6-chloro-2-oxo-1,3-benzoxathiol-5-yl 2-chloroethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROETHYL CARBONATE is a complex organic compound that features a benzoxathiol core with bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROETHYL CARBONATE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzoxathiol Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxathiol ring.
Introduction of Bromine and Chlorine Substituents: Halogenation reactions are employed to introduce bromine and chlorine atoms at specific positions on the benzoxathiol ring.
Carbonate Formation: The final step involves the reaction of the halogenated benzoxathiol with 2-chloroethyl chloroformate to form the desired carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROETHYL CARBONATE can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbonate ester can be hydrolyzed to yield the corresponding alcohol and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbonate ester.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the original compound.
Hydrolysis Products: The primary products are the corresponding alcohol and carbon dioxide.
Scientific Research Applications
4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROETHYL CARBONATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROETHYL CARBONATE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-2-CHLOROPHENOL: A simpler compound with similar halogen substituents but lacking the benzoxathiol core.
6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL: Shares the benzoxathiol core but with different substituents.
Uniqueness
4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROETHYL CARBONATE is unique due to the combination of its benzoxathiol core and the presence of both bromine and chlorine substituents. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H5BrCl2O5S |
|---|---|
Molecular Weight |
388.0 g/mol |
IUPAC Name |
(4-bromo-6-chloro-2-oxo-1,3-benzoxathiol-5-yl) 2-chloroethyl carbonate |
InChI |
InChI=1S/C10H5BrCl2O5S/c11-6-7(18-9(14)16-2-1-12)4(13)3-5-8(6)19-10(15)17-5/h3H,1-2H2 |
InChI Key |
WLWCFAJVCIRTJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)OC(=O)OCCCl)Br)SC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11696933.png)
![Ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11696945.png)
![N-(4-hydroxyphenyl)-N-methyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B11696959.png)
![Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11696962.png)
![2-methoxy-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B11696965.png)
![N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B11696976.png)
![4-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzamide](/img/structure/B11696984.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696996.png)
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(thiazol-2-yl)hexanamide](/img/structure/B11697000.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B11697002.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697004.png)


![9,9-dimethyl-12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11697019.png)
